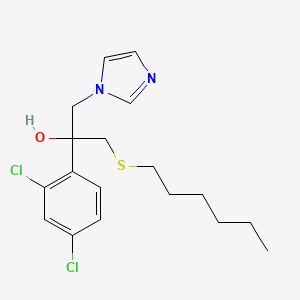
2-(2,4-Dichlorophenyl)-3-(n-hexylthio)-1-(imidazol-1-yl)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dichlorophenyl)-3-(n-hexylthio)-1-(imidazol-1-yl)-2-propanol is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-3-(n-hexylthio)-1-(imidazol-1-yl)-2-propanol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the 2,4-dichlorophenyl group: This step might involve a nucleophilic aromatic substitution reaction.
Attachment of the n-hexylthio group: This can be done through a thiolation reaction using hexylthiol and a suitable leaving group.
Final coupling: The final step would involve coupling the intermediate products to form the desired compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the imidazole ring or the chlorophenyl group.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazole derivatives or dechlorinated products.
Substitution: Substituted chlorophenyl derivatives.
Applications De Recherche Scientifique
2-(2,4-Dichlorophenyl)-3-(n-hexylthio)-1-(imidazol-1-yl)-2-propanol may have various applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential use in drug development for its biological activity.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 2-(2,4-Dichlorophenyl)-3-(n-hexylthio)-1-(imidazol-1-yl)-2-propanol would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The compound might inhibit or activate specific pathways, leading to its observed effects.
Propriétés
Numéro CAS |
83337-62-6 |
|---|---|
Formule moléculaire |
C18H24Cl2N2OS |
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenyl)-1-hexylsulfanyl-3-imidazol-1-ylpropan-2-ol |
InChI |
InChI=1S/C18H24Cl2N2OS/c1-2-3-4-5-10-24-13-18(23,12-22-9-8-21-14-22)16-7-6-15(19)11-17(16)20/h6-9,11,14,23H,2-5,10,12-13H2,1H3 |
Clé InChI |
LJAIBGBDBUDJOU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCSCC(CN1C=CN=C1)(C2=C(C=C(C=C2)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




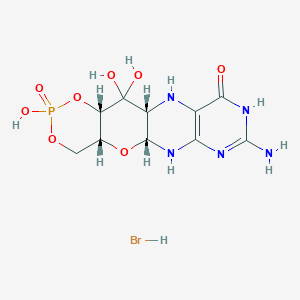
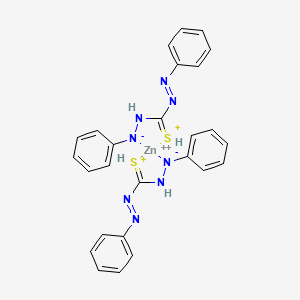

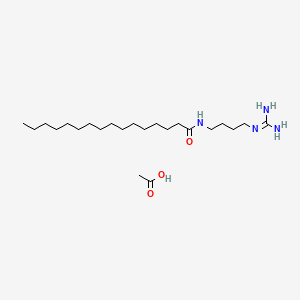
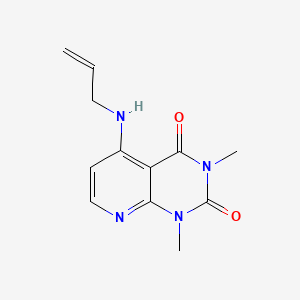
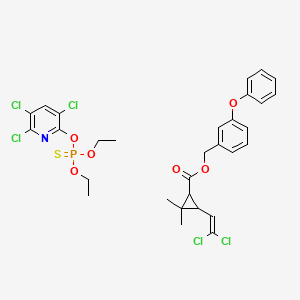
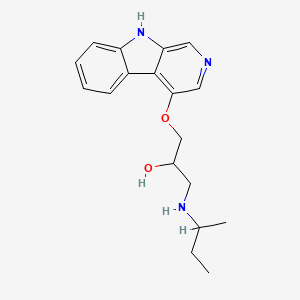
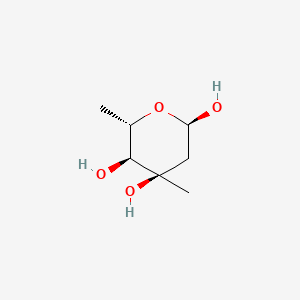

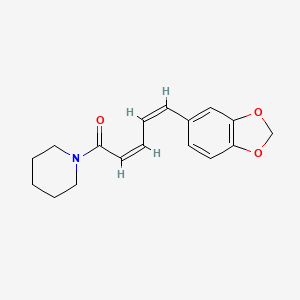

![(E)-but-2-enedioic acid;2-[(4-methyl-1,4-diazepan-1-yl)methyl]-1-(2-prop-2-ynoxyethyl)benzimidazole](/img/structure/B12765619.png)
